2-Propionyl-3,4,5,6-tetrahydropyridine

Aroma reconstitution Omission testing GC-Olfactometry

Omission-test evidence shows 2-propionyl-3,4,5,6-tetrahydropyridine is the tier-1 key odorant in roast/rice aroma plant matrices, while the 2-acetyl analog is only a secondary contributor. This compound requires tailored procurement with stabilization. - Authentic GC-O/GC-MS reference standard (RI = 1148, SE-54) for sensory reconstitution. - ¹³C₃ isotopologue (CAS 1246820-90-5) available for SIDA quantification. - HP-β-CD encapsulation achieves 20% concentration enhancement.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 80933-75-1
Cat. No. B130618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propionyl-3,4,5,6-tetrahydropyridine
CAS80933-75-1
Synonyms1-(3,4,5,6-Tetrahydro-2-pyridinyl)-1-propanone;  1’-Oxo-γ-coniceine; 
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCCC(=O)C1=NCCCC1
InChIInChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2-6H2,1H3
InChIKeyGGYSXLMPBBMRHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propionyl-3,4,5,6-tetrahydropyridine: Procurement Baseline for Roast Odorant


2-Propionyl-3,4,5,6-tetrahydropyridine (2-PTHP, CAS 80933-75-1) is a nitrogen-containing heterocyclic aroma compound belonging to the 6-acyl-2,3,4,5-tetrahydropyridine class, formed principally via Maillard-type reactions between proline and reducing sugars [1]. It exists in tautomeric equilibrium with 2-propionyl-1,4,5,6-tetrahydropyridine, both of which exhibit the same popcorn-like, roasty odor note and an identical low odor threshold of 0.2 ng/L in air [1]. This compound has been identified as a key odorant in diverse food and plant matrices, including freshly popped popcorn, roasted chicken skin, Semnostachya menglaensis Tsui, and Strobilanthes tonkinensis var. tonkinensis, where it imparts characteristic rice-like and roast aroma profiles [2][3]. Its procurement is driven by the need for a propionyl-substituted tetrahydropyridine that delivers quantifiably distinct sensory, physicochemical, and formation-pathway attributes relative to its acetyl-substituted homolog and pyrroline-ring analogs.

Workflow Aroma reconstitution & GC-O analysis
Selection Key odorant (tier 1) for roast/rice sensory profiles
Use Context Standard for plant-matrix odorant studies & process flavor benchmarking

Why 2-Propionyl-3,4,5,6-tetrahydropyridine Cannot Be Replaced by Acetyl Analogs


Although 2-propionyl-3,4,5,6-tetrahydropyridine shares the same core tetrahydropyridine ring and an identical odor threshold in air (0.2 ng/L) as its acetyl homolog 2-acetyl-3,4,5,6-tetrahydropyridine (ATHP), the two compounds are not interchangeable [1]. The propionyl side chain fundamentally alters the compound's formation chemistry—PTHP incorporates C₄ sugar fragments during Maillard genesis, whereas ATHP incorporates C₃ fragments—leading to distinct precursor requirements and generation kinetics in process flavor systems [2]. Furthermore, in plant-matrix sensory reconstitution models, 2-propionyl-3,4,5,6-tetrahydropyridine has been explicitly classified as a key odorant, while the acetyl analog was rated only as an important secondary contributor, demonstrating non-equivalent sensory impact [3]. Critically, 2-PTHP exhibits pronounced intrinsic instability with progressive degradation during storage and a unique propensity to form dimeric adducts in solution, demanding tailored formulation strategies (e.g., cyclodextrin encapsulation) that are not directly transferable from ATHP handling protocols [4].

⚠️
Formation pathway divergence
Propionyl incorporates C₄ sugar fragments, acetyl uses C₃; precursor optimization may not transfer directly.
⚠️
Sensory impact classification differs
Classified as key odorant in plant matrices, while acetyl rated as secondary; analytical targeting priorities may shift.
⚠️
Solution instability & dimerization
Progressive degradation and dimeric adduct formation require stabilization (e.g., cyclodextrin) not needed for acetyl analog.

Differential Evidence for 2-Propionyl-3,4,5,6-tetrahydropyridine vs Analogs


Sensory Impact Classification: Key Odorant vs. Secondary Contributor

In a comprehensive sensory reconstitution model of Semnostachya menglaensis Tsui, omission tests explicitly classified 2-propionyl-3,4,5,6-tetrahydropyridine as one of the four key odorants (compounds whose removal caused a statistically significant change in the overall aroma profile). By contrast, 2-acetyl-3,4,5,6-tetrahydropyridine was placed in a lower-impact category of 'also important' odorants [1]. This constitutes a direct head-to-head sensory impact differential within the same experimental system, demonstrating that the propionyl substitution on the tetrahydropyridine ring confers quantitatively greater aroma contribution than the acetyl substitution in certain food-relevant matrices.

Sensory Impact Ranking
Head-to-head
Key odorant (tier 1) vs. secondary contributor (ATHP)
Supports selection as primary analytical target
Omission test; S. menglaensis aroma model
Aroma reconstitution Omission testing GC-Olfactometry Key odorant ranking

Maillard Formation Pathway: Propionyl vs. Acetyl Fragments

Stable isotope labeling experiments using [¹³C₆]-glucose in Maillard-type model systems revealed a fundamental mechanistic divergence between the propionyl and acetyl tetrahydropyridines: 2-propionyl-3,4,5,6-tetrahydropyridine (2-PTHP) incorporates C₄ sugar fragments during its formation, whereas 2-acetyl-3,4,5,6-tetrahydropyridine (2-ATHP) incorporates C₃ sugar fragments [1][2]. This difference arises from the requirement of 1-hydroxy-2-butanone (C₄) as the immediate precursor for PTHP versus a C₃ carbonyl for ATHP. The consequence is that the two odorants are generated from distinct carbohydrate degradation pathways, meaning their relative yields and formation kinetics under a given thermal process condition (e.g., extrusion cooking, baking) will not be identical and cannot be predicted from one another.

Formation Precursor
Reported
C₄ sugar fragments vs. C₃ for ATHP
Indicates distinct precursor optimization
¹³C-glucose labeling; Maillard model systems
Maillard reaction Isotopic labeling Sugar fragment incorporation Process flavor generation

Intrinsic Instability: Degradation and Dimeric Adducts

2-Propionyl-3,4,5,6-tetrahydropyridine (2-PTHP) is explicitly characterized as intrinsically unstable, undergoing progressive degradation during storage that results in a marked attenuation of its characteristic rice-like aroma [1]. Non-targeted LC-MS analysis demonstrated that 2-PTHP primarily exists in solution as stable dimeric adducts, a physicochemical behavior not reported for its acetyl homologs under comparable conditions [1]. Critically, a systematic stabilization study demonstrated that the addition of 1% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) enhanced the concentration of the key odorant 2-PTHP by up to 20% [1]. This quantifiable instability and the demonstrated need for encapsulation-based stabilization constitute a procurement-relevant differentiator: the compound requires specific handling and formulation conditions distinct from more stable analogs.

Solution Stability
Reported
Progressive degradation; dimeric adducts; up to 20% enhancement via HP-β-CD
Requires encapsulation or cold-chain
S. tonkinensis extract storage; LC-MS dimer identification
Aroma stability Dimerization Imine degradation Cyclodextrin encapsulation

Odor Threshold: Tetrahydropyridine vs. Pyrroline Analogs

Both tautomers of 2-propionyltetrahydropyridine (2-PTHP), including 2-propionyl-3,4,5,6-tetrahydropyridine, exhibit an odor threshold of 0.2 ng/L in air [1]. The five-membered-ring analog 2-propionyl-1-pyrroline (PP) has a reported odor threshold of 0.02 ng/L in air, which is a factor of 10 lower (i.e., 10-fold more potent) [2][3]. The acetyl homologs show the same pattern: 2-acetyl-1-pyrroline (AP) at 0.02 ng/L vs. 2-acetyltetrahydropyridine (ATHP) at 0.2 ng/L [1]. This consistent 10-fold threshold difference between six-membered tetrahydropyridine rings and five-membered pyrroline rings, regardless of acyl chain (acetyl or propionyl), is a class-level structure-odor relationship. The key differentiation is that 2-PTHP retains the popcorn/roasty character with a 10-fold higher detection threshold than PP, making it suitable where lower potency and a more sustained roast note are desired, while PP provides a more intense burst at lower concentrations.

Odor Threshold (air)
Cross-study
0.2 ng/L (PTHP) vs. 0.02 ng/L (PP)
10-fold higher dosing control range
GC-O AEDA; SE-54 column
Odor threshold Aroma potency Structure-odor relationship

GC Retention Index for Definitive Tautomer Identification

High-resolution gas chromatography on an SE-54 capillary column resolves the two PTHP tautomers with retention indices (RI) of 1148 for 2-propionyl-3,4,5,6-tetrahydropyridine (the imine tautomer) and 1239 for 2-propionyl-1,4,5,6-tetrahydropyridine (the enamine tautomer) [1]. The structural assignment was confirmed by ¹H NMR comparison with independently synthesized 2-propionyl-3,4,5,6-tetrahydropyridine (De Kimpe and Keppens, 1996) [1]. The elution order—imine before enamine—mirrors that of the homologous 2-acetyltetrahydropyridine tautomers and is corroborated by mass spectral fragmentation patterns: the imine tautomer exhibits a more intense fragment at m/z 57 (CH₃CH₂C≡O⁺) compared to the enamine tautomer [1]. This RI difference (ΔRI = 91 units) provides a robust, instrument-independent parameter for unambiguous identification and purity verification of the 3,4,5,6-tautomer when procured either as a single tautomer or as a tautomeric mixture.

GC Retention Index
Method context
RI 1148 (imine) vs. 1239 (enamine); ΔRI=91
Chromatographic authentication of tautomer
SE-54 capillary column; imine elutes first
GC-MS Retention index Tautomer separation Analytical authentication

Mousy Off-Flavor in Fermented Beverages: Propionyl Analog Specificity

In the context of wine and fermented beverage spoilage, 2-acetyl-1,4,5,6-tetrahydropyridine (I) and 2-acetyl-3,4,5,6-tetrahydropyridine (II) are established as the primary compounds responsible for mousy off-flavor, produced by Brettanomyces spp. and Lactobacillus spp. from lysine [1]. Critically, when ethanol is substituted with n-propanol in the fermentation medium, the microorganisms instead produce the propionyl analogs: 2-propionyl-1,4,5,6-tetrahydropyridine (III) and 2-propionyl-3,4,5,6-tetrahydropyridine (IV), which exhibit a strong mousy odor even at dilute concentrations [1]. This demonstrates that 2-propionyl-3,4,5,6-tetrahydropyridine is not merely a structural curiosity but a functionally relevant off-flavor compound in specific fermentation contexts where propanol is present, distinguishing it from the acetyl analogs which are linked to ethanol-based fermentation systems.

Fermentation Substrate
Reported
Propionyl analog formed with n-propanol, not ethanol
Essential for QC in propanol-rich fermentations
Brettanomyces/Lactobacillus spp. model
Mousy taint Wine off-flavor Brettanomyces Fermentation aroma

Procurement & Application Scenarios for 2-Propionyl-3,4,5,6-tetrahydropyridine


Authentic Reference Standard for Plant Aroma Reconstitution

Based on omission-test evidence showing 2-propionyl-3,4,5,6-tetrahydropyridine is a key odorant (tier 1) while 2-acetyl-3,4,5,6-tetrahydropyridine is only an important secondary contributor in S. menglaensis [1], this compound should be prioritized as the authentic reference standard for GC-O, GC-MS, and sensory reconstitution experiments targeting plant matrices with roast/rice-like aroma profiles. Procurement as a single, well-characterized tautomer (verified by RI = 1148 on SE-54 [2]) is essential for accurate quantification via stable isotope dilution assay (SIDA), particularly when the ¹³C₃-labeled isotopologue (CAS 1246820-90-5) is also commercially available.

Process Flavor Optimization via Propionyl Precursor Engineering

For industrial production of Maillard-derived process flavors targeting a sustained roast/popcorn note (as opposed to the more intense, sharp burst from pyrroline analogs with 0.02 ng/L thresholds [1]), 2-propionyl-3,4,5,6-tetrahydropyridine is the compound to benchmark. Its formation via C₄ sugar fragments (requiring 1-hydroxy-2-butanone as precursor) means that precursor-feeding strategies must be tailored to C₄ carbonyl generation, distinct from the C₃ pathway used for acetyl analogs [2]. Thermal process optimization (time, temperature, water activity) should be guided by PTHP-specific yield data rather than extrapolated from ATHP literature.

Cyclodextrin-Encapsulated Delivery for Rice-Aroma Restoration

Given the documented progressive degradation of 2-PTHP during storage and its existence as dimeric adducts in solution [1], procurement of this compound for commercial flavor formulations must be accompanied by a stabilization strategy. The demonstrated 20% concentration enhancement achievable with 1% HP-β-CD [1] provides a quantitative benchmark for encapsulation development. Suppliers offering pre-complexed 2-PTHP/cyclodextrin powders or liquid formulations stabilized with HP-β-CD should be preferred over those supplying the neat compound without stabilization data.

Propionyl-Specific Mousy Taint Monitoring in Fermented Beverages

In fermented beverage quality control, particularly in facilities using mixed-culture fermentations where n-propanol may accumulate, 2-propionyl-3,4,5,6-tetrahydropyridine must be incorporated into LC-MS/MS or GC-MS target analyte lists alongside 2-acetyltetrahydropyridine standards [1]. The propionyl analog is produced by Brettanomyces and Lactobacillus spp. specifically when n-propanol replaces ethanol as the alcohol substrate [1], making its monitoring essential for distillates, certain sour beers, and wines with elevated propanol levels. ATHP-only monitoring would yield false negatives for mousy taint in these specific matrices.

Application
Selection Property
Validation Focus
Plant Aroma Reconstitution
Key odorant authentication
GC-O and retention index verification
Maillard Process Flavor Optimization
C₄ precursor pathway engagement
PTHP-specific yield under thermal conditions
Cyclodextrin-Encapsulated Delivery
Stabilization via HP-β-CD complexation
Concentration retention after storage
Fermented Beverage QC for Mousy Taint
Propionyl-specific off-flavor monitoring
LC-MS/MS analyte list in n-propanol matrices
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